Cas no 897019-55-5 (3-Propoxy-azetidine Hydrochloride)
3-Propoxy-azetidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 3-propoxy-,hydrochloride (1:1)
- 3-propoxyazetidine
- 3-Propoxy-azetidine
- 3-propoxyazetidine hydrochloride
- 3-PROPOXY-AZETIDINE HYDROCHLORIDE
- 3-Propoxy-azetidine, HCl
- 3-propoxyazetidinium chloride
- Azetidine,3-propoxy-,hydrochloride
- AS-31033
- 3-Azetidinylpropylether
- MFCD06804557
- SCHEMBL2250121
- 3-Propoxy-azetidine HCl
- AB30389
- A26674
- J-513078
- 3-propoxyazetidine;hydrochloride
- 3-Propoxyazetidinehydrochloride
- 897019-55-5
- AKOS022180422
- 3-Propoxy-azetidine Hydrochloride
-
- MDL: MFCD06804557
- Inchi: 1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
- InChI Key: FWEILSWQALGJKN-UHFFFAOYSA-N
- SMILES: Cl.O(CCC)C1CNC1
Computed Properties
- Exact Mass: 151.07600
- Monoisotopic Mass: 151.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 61.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3A^2
Experimental Properties
- PSA: 21.26000
- LogP: 1.51560
3-Propoxy-azetidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111072-5g |
3-propoxyazetidine hydrochloride |
897019-55-5 | 95+% | 5g |
$462 | 2021-06-10 | |
| Alichem | A449040996-1g |
3-Propoxyazetidine hydrochloride |
897019-55-5 | 97% | 1g |
$284.16 | 2023-08-31 | |
| Alichem | A449040996-5g |
3-Propoxyazetidine hydrochloride |
897019-55-5 | 97% | 5g |
$799.76 | 2023-08-31 | |
| TRC | P839770-10mg |
3-Propoxy-azetidine Hydrochloride |
897019-55-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P839770-50mg |
3-Propoxy-azetidine Hydrochloride |
897019-55-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P839770-100mg |
3-Propoxy-azetidine Hydrochloride |
897019-55-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0004S-1g |
3-Propoxy-azetidine hydrochloride |
897019-55-5 | 96% | 1g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0004S-5g |
3-Propoxy-azetidine hydrochloride |
897019-55-5 | 96% | 5g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0004S-500mg |
3-Propoxy-azetidine hydrochloride |
897019-55-5 | 96% | 500mg |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0004S-250mg |
3-Propoxy-azetidine hydrochloride |
897019-55-5 | 96% | 250mg |
2332.12CNY | 2021-05-07 |
3-Propoxy-azetidine Hydrochloride Suppliers
3-Propoxy-azetidine Hydrochloride Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-Propoxy-azetidine Hydrochloride
3-Propoxy-azetidine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 897019-55-5, commonly referred to as 3-Propoxy-azetidine Hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an azetidine ring—a four-membered cyclic amine—with a propoxy group, resulting in a molecule with intriguing chemical properties and potential therapeutic applications.
3-Propoxy-azetidine Hydrochloride belongs to the broader class of azetidines, which are known for their rigid and strained ring systems. The presence of the propoxy group at the 3-position introduces additional complexity to the molecule, influencing its reactivity, stability, and bioavailability. Recent studies have highlighted the potential of this compound as a building block in drug design, particularly in the development of novel therapeutics targeting various diseases.
One of the most significant aspects of 3-Propoxy-azetidine Hydrochloride is its role in medicinal chemistry. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules. For instance, modifications to the propoxy group or the azetidine ring have been shown to enhance pharmacokinetic properties, such as absorption and distribution, which are critical for drug efficacy. These findings underscore the importance of understanding the relationship between molecular structure and biological activity in drug development.
The synthesis of 3-Propoxy-azetidine Hydrochloride involves a series of well-defined chemical reactions. Starting from simple precursors, chemists employ techniques such as nucleophilic substitution and ring-closing reactions to construct the azetidine framework. The introduction of the propoxy group typically requires careful control over reaction conditions to ensure selectivity and yield. These synthetic methods have been optimized in recent years, making it easier to produce this compound on a larger scale for research and potential commercial applications.
From a pharmacological perspective, 3-Propoxy-azetidine Hydrochloride has demonstrated promising activity in preclinical models. Studies have shown that it exhibits selective binding to certain receptors, suggesting its potential as a modulator in various signaling pathways. Additionally, its ability to cross biological membranes efficiently makes it a candidate for targeting diseases with high unmet medical needs, such as neurodegenerative disorders or cancer.
Recent advancements in computational chemistry have further enhanced our understanding of 3-Propoxy-azetidine Hydrochloride's behavior at the molecular level. By utilizing molecular docking studies and quantum mechanics calculations, researchers can predict how this compound interacts with target proteins and enzymes. These insights are invaluable for guiding iterative rounds of optimization, ultimately leading to more effective drug candidates.
In conclusion, 3-Propoxy-azetidine Hydrochloride represents a compelling example of how structural diversity can be harnessed to create innovative therapeutic agents. Its unique chemical properties, combined with cutting-edge research methodologies, position it as a key player in the ongoing quest for novel drugs. As our understanding of this compound continues to grow, so too does its potential to make a meaningful impact on human health.
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